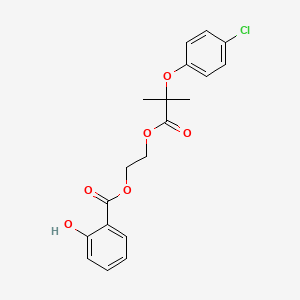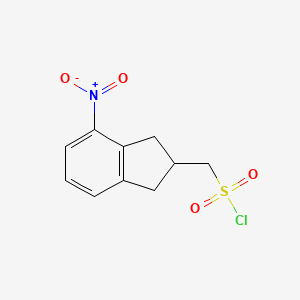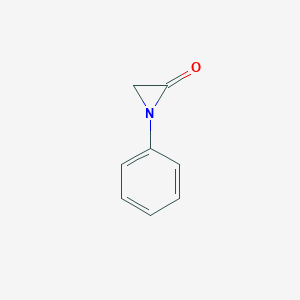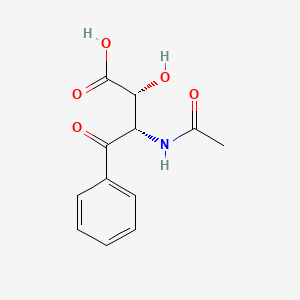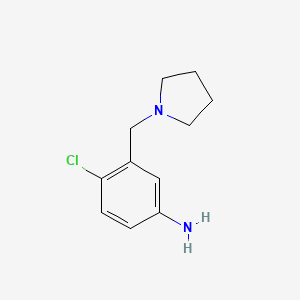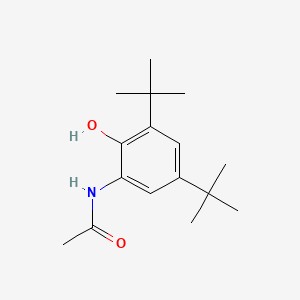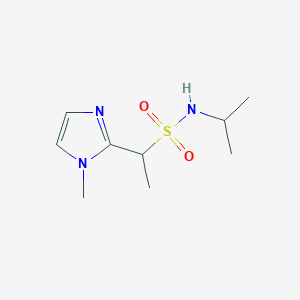
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a propylamine group, a hydroxy group, and a chlorophenyl group, all attached to a tetramethyl backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
The synthesis of 1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Introduction of the Hydroxy Group: The next step involves the hydroxylation of the chlorophenyl intermediate to introduce the hydroxy group at the desired position.
Attachment of the Propylamine Group: The propylamine group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propylamine moiety.
Tetramethyl Backbone Formation: Finally, the tetramethyl backbone is constructed through a series of alkylation reactions, ensuring the correct placement of the methyl groups.
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
化学反応の分析
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, to form dechlorinated derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The compound can also undergo addition reactions at the double bonds present in the tetramethyl backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions vary depending on the specific reaction pathway and conditions.
科学的研究の応用
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged for specific applications.
作用機序
The mechanism of action of 1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can participate in hydrophobic interactions. The propylamine group may also interact with amino acid residues in proteins, influencing the compound’s overall biological activity. The tetramethyl backbone provides structural stability and influences the compound’s solubility and bioavailability.
類似化合物との比較
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- can be compared with other similar compounds, such as:
1-Propylamine, 3-hydroxy-3-(p-fluorophenyl)-N,N,2,2-tetramethyl-: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-Propylamine, 3-hydroxy-3-(p-bromophenyl)-N,N,2,2-tetramethyl-: The presence of a bromine atom can influence the compound’s chemical properties and its interactions with biological targets.
1-Propylamine, 3-hydroxy-3-(p-methylphenyl)-N,N,2,2-tetramethyl-: The methyl group in place of chlorine can alter the compound’s hydrophobicity and reactivity.
The uniqueness of 1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.
特性
CAS番号 |
53207-40-2 |
|---|---|
分子式 |
C13H20ClNO |
分子量 |
241.76 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C13H20ClNO/c1-13(2,9-15(3)4)12(16)10-5-7-11(14)8-6-10/h5-8,12,16H,9H2,1-4H3 |
InChIキー |
RLJUAVMAXZAJMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN(C)C)C(C1=CC=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


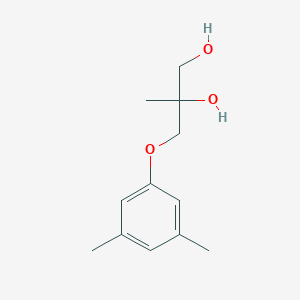
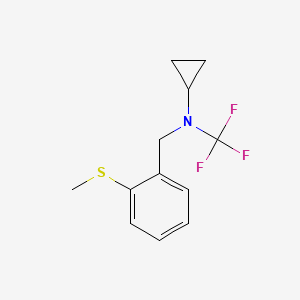

![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
